molecular formula C11H14FNO B110849 4-(4-Fluorophenyl)piperidin-4-ol CAS No. 3888-65-1

4-(4-Fluorophenyl)piperidin-4-ol

Cat. No. B110849
CAS RN: 3888-65-1
M. Wt: 195.23 g/mol
InChI Key: QXWRXWPNHLIZBV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperidin-4-ol, also known as 4-FPP, is a synthetic compound belonging to the class of piperidines. It is a derivative of piperidine, a six-membered heterocyclic aromatic organic compound, and is characterized by a fluorine atom attached to the phenyl group. 4-FPP is a psychoactive compound and is used in scientific research as an agonist of the 5-HT2A receptor. It has a wide range of applications in laboratory experiments due to its pharmacological properties, including its ability to modulate the activity of serotonin receptors.

Scientific Research Applications

Structural Analysis and Synthesis

  • 4-(4-Fluorophenyl)piperidin-4-ol and its derivatives have been studied for their structural characteristics. For instance, compounds with fluorophenyl groups equatorially oriented on a piperidine ring have been synthesized, displaying chair conformations and forming weak intermolecular interactions in their crystalline states, as demonstrated in a study by Anitha et al. (2020) (Anitha, 2020).

Potential Medical Applications

  • Certain derivatives of this compound have been identified for their potential antimicrobial properties. Kumar et al. (2008) discovered a compound with promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent (Kumar, 2008).

Chemical and Molecular Interactions

  • Research has also focused on the chemical interactions and molecular docking studies involving derivatives of this compound. Venkateshan et al. (2019) conducted studies on pyridine derivatives as potential inhibitors, highlighting the significance of molecular interactions and the potential for drug design (Venkateshan, 2019).

Applications in Fluorescence Probing

  • The compound has been incorporated into fluorescence probes for detecting redox cycles in biological systems, as demonstrated by Wang et al. (2016) in their development of a reversible fluorescent probe for cyclic detection of ClO(-)/AA in living cells (Wang, 2016).

Relevance in Neuropharmacology

  • Additionally, derivatives have been studied for their relevance in neuropharmacology. For instance, compounds with affinity for dopamine transporters and potential applications in treating conditions like cocaine addiction have been synthesized and evaluated (Prisinzano et al., 2002) (Prisinzano, 2002).

Applications in Receptor Ligand Synthesis

  • The compound and its derivatives have been employed in the synthesis of receptor ligands with potential applications in brain imaging for serotonin 5-HT2A receptors (Fu et al., 2002) (Fu, 2002).

Safety and Hazards

4-(4-Fluorophenyl)piperidin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(4-Fluorophenyl)piperidin-4-ol interacts with various enzymes, proteins, and other biomolecules. The compound has been found to exhibit CCR5 antagonistic activities . The CCR5 receptor is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .

Cellular Effects

This compound influences cell function by interacting with the CCR5 receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the CCR5 receptor. This binding can lead to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been synthesized via an efficient route and characterized by 1H NMR, 13C NMR, and MS .

properties

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRXWPNHLIZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192132
Record name 4-(4-Fluorophenyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3888-65-1
Record name 4-(4-Fluorophenyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3888-65-1
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Record name 4-(4-Fluorophenyl)piperidin-4-ol
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Record name 3888-65-1
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Record name 4-(4-Fluorophenyl)piperidin-4-ol
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Record name 4-(4-fluorophenyl)piperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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